(R)-(E)-2-(4-(2-(5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol, designated as LY2874455, is a potent, selective, small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) []. This molecule demonstrates biological activity against all four FGFR subtypes: FGFR1, FGFR2, FGFR3, and FGFR4 []. LY2874455 exhibits this inhibitory activity with similar potency across all four FGFRs in biochemical assays []. In scientific research, LY2874455 serves as a valuable tool for investigating the roles of FGFR signaling pathways in various biological processes and disease models [, , , , , , , , , , , , , , ].
Mechanism of Action
LY2874455 functions as an ATP-competitive inhibitor of FGFRs [, ]. It binds to the ATP-binding pocket of FGFR kinase domains, preventing the binding of ATP and subsequently blocking the phosphorylation cascade necessary for downstream signal transduction [, ]. This inhibition of FGFR signaling pathways disrupts various cellular processes, including cell growth, survival, migration, and angiogenesis, which are often dysregulated in cancer cells [, , ]. Studies have demonstrated that LY2874455 effectively inhibits both FGF/FGFR-mediated signaling and downstream ERK signaling in various cancer cell lines [, ].
Applications
Cancer Research: LY2874455 has shown potential as an anticancer agent in preclinical models of various cancers, including lung, gastric, bladder, endometrial, and liver cancers, as well as multiple myeloma [, , , , , , , ]. It exhibits broad-spectrum antitumor activity in these models, demonstrating the ability to inhibit tumor growth, survival, and angiogenesis [].
Radiosensitization: Research suggests that LY2874455 can enhance the sensitivity of cancer cells to radiation therapy, particularly in radioresistant cancers [, , , ]. This radiosensitizing effect stems from LY2874455's ability to inhibit FGFR signaling, which plays a role in cytoprotective pathways activated in response to ionizing radiation [, ].
Investigating Drug Resistance: LY2874455 has been used as a tool to investigate mechanisms of drug resistance in cancer, particularly resistance to FGFR inhibitors [, , , ]. Studies have identified specific FGFR2 mutations that confer resistance to other FGFR inhibitors but remain sensitive to LY2874455, highlighting its potential in overcoming resistance mechanisms [].
Studying Inflammation: Research has implicated LY2874455 in modulating inflammatory responses, particularly in macrophages [, ]. Studies have shown that LY2874455 can induce autophagy in macrophages, leading to the degradation of immunoproteasomes and subsequent suppression of inflammation [, ].
Investigating Esophageal Squamous Cell Carcinoma: Studies have linked LY2874455 to the inhibition of esophageal squamous cell carcinoma (ESCC) progression []. This inhibition occurs through LY2874455's ability to induce autophagy by inhibiting the ERK/MAPK pathway [].
Future Directions
Clinical Development: While LY2874455 has shown promise in preclinical settings, further clinical trials are necessary to evaluate its safety, efficacy, and optimal dosing in humans for various cancer types [].
Biomarker Development: Identifying predictive biomarkers that can stratify patients who are most likely to benefit from LY2874455 treatment is crucial for optimizing its clinical application [, ].
Combination Therapies: Exploring the efficacy of LY2874455 in combination with other therapeutic agents, such as chemotherapy, other targeted therapies, or immunotherapy, could lead to more effective treatment strategies [, , ].
Investigating Resistance Mechanisms: Further research is needed to fully elucidate the mechanisms of acquired resistance to LY2874455 and to develop strategies to overcome or prevent such resistance [, ].
Exploring New Applications: Investigating the potential of LY2874455 in other disease models where FGFR signaling plays a significant role, such as fibrotic diseases or inflammatory disorders, could uncover novel therapeutic applications [, ].
Related Compounds
NVP-BGJ398 (Infigratinib)
Compound Description: NVP-BGJ398, also known as infigratinib, is a potent and selective pan-FGFR inhibitor []. Like LY2874455, it targets FGFR1-3 and demonstrates antitumor activity.
Lenvatinib
Compound Description: Lenvatinib is a multi-kinase inhibitor that targets FGFR1-4, vascular endothelial growth factor receptors (VEGFR) 1-3, platelet-derived growth factor receptor (PDGFR) α, and KIT []. It is approved for the treatment of various cancers, including hepatocellular carcinoma.
Relevance: While both lenvatinib and LY2874455 inhibit FGFRs, lenvatinib possesses a broader target profile [, ]. In a preclinical study on hepatocellular carcinoma patient-derived xenograft models, lenvatinib showed potent antitumor activity across various models, while LY2874455 failed to demonstrate efficacy in one model []. This difference in activity may be attributed to lenvatinib's broader kinase inhibition profile compared to LY2874455.
Dovitinib
Compound Description: Dovitinib is a multi-kinase inhibitor targeting FGFRs, colony stimulating factor 1 receptor (CSF1R), VEGFR2, and other kinases []. It has been investigated for its potential in treating various cancers.
Relevance: Both dovitinib and LY2874455 share FGFR as a common target, but dovitinib also inhibits other kinases involved in tumor growth and survival, including CSF1R and VEGFR2 [, ]. This broader activity profile might contribute to differences in their clinical applications and toxicity profiles.
ENMD-2076
Compound Description: ENMD-2076 is an FGFR inhibitor [].
AZD4547
Compound Description: AZD4547 is an FGFR1/2/3 inhibitor [].
Relevance: AZD4547 and LY2874455 both inhibit FGFR, but LY2874455 demonstrates activity against all four FGFR subtypes, while AZD4547 is selective for FGFR1/2/3 [, ]. This difference in target selectivity may lead to variations in their clinical applications and potential side effects.
Ponatinib
Compound Description: Ponatinib is a multi-kinase inhibitor targeting FGFRs, as well as other kinases like BCR-ABL, VEGFR, and PDGFR [].
Relevance: Both ponatinib and LY2874455 inhibit FGFR, but ponatinib possesses a broader spectrum of kinase inhibition, potentially affecting its therapeutic applications and safety profiles [, ].
Abemaciclib
Compound Description: Abemaciclib is a CDK4/6 inhibitor that disrupts the cell cycle by inhibiting the cyclin-dependent kinases CDK4 and CDK6 [].
Relevance: Although abemaciclib does not directly target FGFR, it has demonstrated synergy with LY2874455 in overcoming gefitinib resistance in NSCLC cells with FGF3/4/19/CCND1 amplification []. This highlights the potential for combination therapy with LY2874455 and agents targeting downstream or parallel pathways implicated in FGFR-driven cancers.
PD173074
Compound Description: PD173074 is a selective FGFR inhibitor [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gefitinib is a selective EGFR-TK inhibitor that blocks the growth of GEO colon, ZR-75-1, and MCF-10A Ha-ras breast, and OVCAR-3 ovarian cancer cell lines with IC50 values of 0.2-0.4 µM. By interfering with the intracellular kinase domain, gefitinib prevents EGFR autophosphorylation and prevents downstream signal transduction. Formulations containing gefitinib were previously used to treat advanced (or recurrent) non-small cell lung cancer. However, the FDA retracted its general approval when a phase III trial failed to demonstrate an overall survival benefit. Formulations containing gefitinib appear to be most efficacious in treating certain EGFR gene mutations prevalent in Asian populations. Gefitinib is an anilinoquinazoline with antineoplastic activity. Gefitinib inhibits the catalytic activity of numerous tyrosine kinases including the epidermal growth factor receptor (EGFR), which may result in inhibition of tyrosine kinase-dependent tumor growth. Specifically, this agent competes with the binding of ATP to the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and resulting in inhibition of signal transduction. Gefitinib may also induce cell cycle arrest and inhibit angiogenesis. (NCI04) Gefitinib is a selective tyrosine kinase receptor inhibitor used in the therapy of non-small cell lung cancer. Gefitinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury. Gefitinib is a member of the class of quinazolines that is quinazoline which is substituted by a (3-chloro-4-fluorophenyl)nitrilo group, 3-(morpholin-4-yl)propoxy group and a methoxy group at positions 4,6 and 7, respectively. An EGFR kinase inhibitor used for the treatment of non-small cell lung cancer. It has a role as an epidermal growth factor receptor antagonist and an antineoplastic agent. It is an aromatic ether, a member of monochlorobenzenes, a member of monofluorobenzenes, a secondary amino compound, a tertiary amino compound, a member of quinazolines and a member of morpholines.
Naturally occurring potent antioxidant. Various pharmacological effects in vitro and in vivo. Anticancer, antimicrobial, anti-inflammatory and immunosuppressive activities. NDGA is a non-selective lipoxygenase (LO) inhibitor which blocks cysteinyl leukotriene (CysLT) synthesis. NDGA inhibits A-23187-induced CysLT biosynthesis in rat peritoneal cells with an IC50 value of 5-7 µM. The IC50 values are 3.0-5.0 µM for human platelet 12-LO and 0.91 µM for rabbit reticulocyte 15-LO. Nordihydroguaiaretic acid analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Nordihydroguaiaretic acid (NDGA) is used as an antioxidant and potent scavenger of reactive oxygen species (ROS). Masoprocol is a naturally occurring antioxidant dicatechol originally derived from the creosote bush Larrea divaricatta with antipromoter, anti-inflammatory, and antineoplastic activities. Masoprocol directly inhibits activation of two receptor tyrosine kinases (RTKs), the insulin-like growth factor receptor (IGF-1R) and the c-erbB2/HER2/neu receptor, resulting in decreased proliferation of susceptible tumor cell populations. This agent may induce apoptosis in susceptible tumor cell populations as a result of disruption of the actin cytoskeleton in association with the activation of stress activated protein kinases (SAPKs). In addition, masoprocol inhibits arachidonic acid 5-lipoxygenase (5LOX), resulting in diminished synthesis of inflammatory mediators such as prostaglandins and leukotrienes. It may prevent leukocyte infiltration into tissues and the release of reactive oxygen species. Masoprocol, also known as actinex or meso-ndga, belongs to the class of organic compounds known as dibenzylbutane lignans. These are lignan compounds containing a 2, 3-dibenzylbutane moiety. Masoprocol is a drug which is used for the treatment of actinic keratoses (precancerous skin growths that can become malignant if left untreated). Masoprocol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Masoprocol has been detected in multiple biofluids, such as urine and blood. Within the cell, masoprocol is primarily located in the cytoplasm and membrane (predicted from logP). Masoprocol is a potentially toxic compound. Masoprocol is the meso-form of nordihydroguaiaretic acid. An antioxidant found in the creosote bush, Larrea divaricata, it is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also inhibits (though to a lesser extent) formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase. It has a role as an antineoplastic agent, a lipoxygenase inhibitor, a hypoglycemic agent and a metabolite.
Reversible dual inhibitor of ErbB1 and ErbB2 tyrosine kinases. Antineoplastic. Lapatinib Ditosylate is the ditosylate salt of lapatinib, a synthetic, orally-active quinazoline with potential antineoplastic activity. Lapatinib reversibly blocks phosphorylation of the epidermal growth factor receptor (EGFR), ErbB2, and the Erk-1 and-2 and AKT kinases; it also inhibits cyclin D protein levels in human tumor cell lines and xenografts. EGFR and ErbB2 have been implicated in the growth of various tumor types. A quinazoline derivative that inhibits EPIDERMAL GROWTH FACTOR RECEPTOR and HER2 (RECEPTOR, ERBB-2) tyrosine kinases. It is used for the treatment of advanced or metastatic breast cancer, where tumors overexpress HER2.
BIBX1382 is an EGFR inhibitor (IC50 = 3 nM). It is selective for EGFR over HER2 (IC50 = 3,400 nM), as well as insulin-like growth factor 1 receptor (IGF-1R), β-insulin receptor kinase (β-InsRK), c-Met, c-Src, and VEGFR2 (IC50s = >10 µM for all). BIBX1382 inhibits proliferation and colony formation in A549 cancer cells expressing mutant K-Ras, as well as FaDu cancer cells expressing wild-type K-Ras when used at a concentration of 5 µM. It enhances radiation-induced cytotoxicity in mutant K-Ras-expressing A549 and MDA-MB-231 cancer cells, but not FaDu, HTB-35, or HH4dd cancer cells that express wild-type K-Ras. BIBX1382 reduces tumor growth in A431 and FaDu mouse xenograft models when administered at doses of 70 and 60 mg/kg per day, respectively. Falnidamol, also known as BIBX 1382, is a pyrimido-pyrimidine with antitumor activity. BIBX 1382 inhibits the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR) thus specifically reversing the aberrant enzymatic activity from overexpressed and constitutively activated EGFR, and subsequently inhibiting cell proliferation and inducing cell differentiation. Check for active clinical trials or closed clinical trials using this agent.
LCH-7749944, also known as GNF-Pf-2356, is a novel and potent PAK4 inhibitor, which effectively suppresses the proliferation of human gastric cancer cells through downregulation of PAK4/c-Src/EGFR/cyclin D1 pathway. In addition, LCH-7749944 significantly inhibited the migration and invasion of human gastric cancer cells in conjunction with concomitant blockage of PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways. Interestingly, LCH-7749944 also inhibited the formation of filopodia and induced cell elongation in SGC7901 cells. Importantly, LCH-7749944 caused successful inhibition of EGFR activity due to its inhibitory effect on PAK4. Taken together, these results provided novel insights into the development of PAK4 inhibitor and potential therapeutic strategies for gastric cancer (source: Cancer Lett. 2012 Apr 1;317(1):24-32 )
Mavelertinib, also known as PF-06747775, is an orally available inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M, with potential antineoplastic activity. EGFR T790M inhibitor PF-06747775 specifically binds to and inhibits EGFR T790M, a secondarily acquired resistance mutation, which prevents EGFR-mediated signaling and leads to cell death in EGFR T790M-expressing tumor cells. Compared to some other EGFR inhibitors, PF-06747775 may have therapeutic benefits in tumors with T790M-mediated drug resistance.
Lapatinib is a dual inhibitor of the EGF receptor (EGFR) and ErbB2 (IC50s = 19 and 3 nM, respectively). It inhibits the growth of EGFR-overexpressing A431 skin cancer and ErbB2-overexpressing SK-BR-3 breast cancer cells (IC50s = 0.14 and 0.124 μM, respectively). Lapatinib also inhibits the growth of ErbB2-amplified OD19 esophageal and NCI-N87 gastric cancer cells (IC50s = 0.09 and 0.01 μM, respectively) as well as several types of gastric cancer cells in which ErbB2 is not amplified (IC50s = 0.35-8.58 μM). It induces apoptosis in NCI-N87 and OD19 cells when used at a concentration of 1 μM. Lapatinib (50 mg/kg) reduces tumor growth in a BT474 breast cancer mouse xenograft model. It also reduces tumor growth in an NCI-N87 mouse xenograft model when administered at a dose of 100 mg/kg and induces tumor regression when used in combination with trastuzumab. Formulations containing lapatinib have been used in combination with other therapeutics in the treatment of HER2-overexpressing breast cancer. Lapatinib, used in the form of Lapatinib Ditosylate, is a potent EGFR and ErbB2 inhibitor with IC50 of 10.8 and 9.2 nM in cell-free assays, respectively. Lapatinib weakly inhibits the activity of ErbB4 with IC50 of 367 nM, and displays >300-fold selectivity for EGFR and ErbB2 over other kinases such as c-Src, c-Raf, MEK, ERK, c-Fms, CDK1, CDK2, p38, Tie-2, and VEGFR2. Lapatinib significantly inhibits receptor autophosphorylation of EGFR and ErbB2 in a dose-dependent manner with IC50 of 170 nM and 80 nM, respectively in HN5 cells; as well as 210 nM and 60 nM, respectively in BT474 cells. Unlike OSI-774 and Iressa (ZD1839) which preferentially inhibit the growth of the EGFR-overexpressing cells, Lapatinib inhibits the growth of both EGFR- and ErbB2-overexpressing cells. Lapatinib displays higher inhibitory activity against EGFR- or ErbB2-overexpressing cells with IC50 of 0.09-0.21 μM, compared with cells expressing low levels of EGFR or ErbB2 with IC50 of 3-12 μM, and exhibits ~100-fold selectivity over the normal fibroblast cells. Lapatinib potently inhibits the outgrowth of EGFR-overexpressing HN5 and A-431 cells, as well as ErbB2-overexpressing BT474 and N87 cells, and significantly induces G1 arrest of HN5 cells and apoptosis of BT474 cells, which are associated with inhibition of AKT phosphorylation. Oral administration of Lapatinib (~100 mg/kg) twice daily significantly inhibits the growth of BT474 and HN5 xenografts in a dose-dependent manner.
Three related forms of the kinase Akt (1, 2, 3, also known as protein kinase B isoforms PKBα, β, γ) modulate cell proliferation, metabolism, and survival as well as angiogenesis. MK-2206 is an orally active, allosteric Akt inhibitor that is equally potent toward purified human recombinant Akt1 and Akt2 (IC50s = 5 and 12 nM, respectively) and approximately 5-fold less potent against human Akt3 (IC50 = 65 nM). In combination with other anticancer agents including topoisomerase inhibitors, antimetabolites, antimicrotubule agents, DNA cross-linkers or growth factor inhibitors, MK-2206 has been shown to synergistically inhibit cell proliferation of human cancer cell lines. At 5 μM, MK-2206 significantly enhances apoptosis in hematopoietic cells treated with chemotherapeutics. MK2206 is a Akt inhibitor, is also an orally bioavailable allosteric inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor MK2206 binds to and inhibits the activity of Akt in a non-ATP competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis.